![molecular formula C15H26O2 B084875 Neryl valerate CAS No. 10522-33-5](/img/structure/B84875.png)
Neryl valerate
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Overview
Description
Neryl valerate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a valerate ester linked to a (Z)-3,7-dimethylocta-2,6-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neryl valerate typically involves the esterification of valeric acid with (Z)-3,7-dimethylocta-2,6-dienol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Neryl valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Flavoring Agent
Food Industry : Neryl valerate is widely used as a flavoring agent in the food industry due to its fruity and floral notes. It enhances the sensory profile of various food products, including confectioneries, beverages, and baked goods. The compound's flavor characteristics make it suitable for use in both natural and synthetic flavor formulations.
- Case Study : Research indicates that this compound can be effectively utilized in fruit-flavored beverages to enhance consumer appeal through its aromatic properties .
Fragrance Component
Cosmetics and Personal Care : In the cosmetics industry, this compound is employed as a fragrance component in perfumes, lotions, and other personal care products. Its pleasant scent profile contributes to the overall sensory experience of these products.
- Case Study : A study on essential oils demonstrated that incorporating this compound into formulations can improve the overall fragrance quality while providing a more complex aromatic profile .
Aromatherapy and Therapeutic Uses
Potential Health Benefits : There is growing interest in the therapeutic applications of this compound due to its potential antioxidant properties. Research has shown that compounds with similar structures may exhibit bioactive effects that could be beneficial in aromatherapy practices.
- Scientific Findings : A study evaluating the antioxidant potential of various essential oils found that certain esters, including this compound, exhibited significant free radical scavenging activity . This suggests potential applications in health supplements or aromatherapy products aimed at promoting wellness.
Industrial Applications
Chemical Industry : this compound is also explored for its potential use as an intermediate in chemical synthesis processes. Its structure allows for further derivatization, which can lead to the development of new compounds with desirable properties.
- Research Insight : The versatility of this compound makes it a candidate for further research into its utility as a building block for more complex organic compounds .
Summary Table of Applications
Application Area | Description | Example Use Cases |
---|---|---|
Flavoring Agent | Enhances taste profiles in food products | Fruit-flavored beverages, confectioneries |
Fragrance Component | Used in perfumes and personal care products | Lotions, shampoos, scented candles |
Therapeutic Uses | Potential antioxidant properties for health benefits | Aromatherapy oils |
Industrial Applications | Intermediate in chemical synthesis processes | Development of new organic compounds |
Mechanism of Action
The mechanism of action of Neryl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (Z)-3,7-dimethylocta-2,6-dienol, which may interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3,7-Dimethylocta-2,6-dienyl valerate: An isomer with a different configuration around the double bond.
3,7-Dimethylocta-2,6-dienyl acetate: A similar ester with an acetate group instead of a valerate group.
3,7-Dimethylocta-2,6-dienyl butyrate: Another ester with a butyrate group.
Uniqueness
Neryl valerate is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The (Z)-configuration around the double bond can result in different spatial arrangements and interactions compared to its (E)-isomer or other related compounds.
Properties
CAS No. |
10522-33-5 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |
InChI Key |
CVSWGLSBJFKWMW-KAMYIIQDSA-N |
SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
melting_point |
Mp 291 ° 291°C |
Key on ui other cas no. |
10522-33-5 10402-47-8 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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